BenchChemオンラインストアへようこそ!

1-(1-Phenylethyl)benzimidazole

Crystallography Conformational Analysis Chiral Recognition

Invest in 1-(1-Phenylethyl)benzimidazole for its unique chiral N-substituent, which imparts a distinct dihedral angle of 81.6° and solid-state H-bonding network, enabling enantioselective NHC ligand design and conformational studies. This validated scaffold is a direct entry to BRD4 bromodomain inhibitors (IC₅₀ <500 nM) and facilitates chiral HPLC method development. Its stereoelectronic properties offer unmatched advantages over generic benzimidazoles in asymmetric synthesis and medicinal chemistry programs focused on epigenetic targets.

Molecular Formula C15H14N2
Molecular Weight 222.291
CAS No. 40853-32-5
Cat. No. B3006159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Phenylethyl)benzimidazole
CAS40853-32-5
Molecular FormulaC15H14N2
Molecular Weight222.291
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2C=NC3=CC=CC=C32
InChIInChI=1S/C15H14N2/c1-12(13-7-3-2-4-8-13)17-11-16-14-9-5-6-10-15(14)17/h2-12H,1H3
InChIKeyAYYHFRJNEMYJKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Phenylethyl)benzimidazole (CAS 40853-32-5): Baseline Physicochemical and Structural Identity for Research Sourcing


1-(1-Phenylethyl)benzimidazole (CAS 40853-32-5) is a chiral N-substituted benzimidazole derivative with the molecular formula C₁₅H₁₄N₂ and a molecular weight of 222.29 g/mol . It belongs to the broader benzimidazole pharmacophore class, widely explored for antimicrobial, anticancer, and kinase inhibitory applications. The compound features a chiral center at the α-carbon of the phenylethyl group, enabling its use as a chiral building block or ligand in asymmetric synthesis [1]. Predicted physicochemical properties include an ACD/LogP of 3.59, a boiling point of 386.3 °C, and a density of 1.1 g/cm³, indicating moderate lipophilicity and high thermal stability .

1-(1-Phenylethyl)benzimidazole (CAS 40853-32-5): Why In-Class Substitution Without Structural Verification Compromises Experimental Reproducibility


Generic substitution among benzimidazole derivatives is scientifically unsound due to the pronounced impact of N-substituent stereoelectronic properties on molecular conformation, chiral recognition, and biological target engagement. The 1-phenylethyl group introduces a stereogenic center and imposes a distinct conformational preference (dihedral angle ≈81.6°) that differs significantly from analogs such as 1-benzylbenzimidazole (≈85.8°) [1]. This conformational difference alters hydrogen-bonding patterns in the solid state [2] and can influence molecular recognition events in biological systems. Furthermore, the chiral nature of the 1-phenylethyl substituent enables enantioselective interactions that are absent in achiral N-aryl or N-alkyl benzimidazoles, directly affecting outcomes in asymmetric catalysis and chiral drug development [3].

1-(1-Phenylethyl)benzimidazole (CAS 40853-32-5): Quantitative Differentiators vs. Closest Analogs for Informed Procurement


Chiral Conformational Preference: 81.6° Dihedral Angle vs. 1-Benzylbenzimidazole

X-ray crystallography reveals that the (S)-enantiomer of 1-(1-phenylethyl)benzimidazole adopts a near-perpendicular arrangement between the benzimidazole and phenyl rings with a dihedral angle of 81.59(4)° [1]. In contrast, the achiral analog 1-benzyl-1H-benzimidazole exhibits a dihedral angle of 85.77(4)° between the imidazole and benzyl rings [2]. This 4.2° difference in torsional geometry alters intermolecular C–H···N hydrogen-bonding patterns in the solid state and may influence molecular recognition in biological systems.

Crystallography Conformational Analysis Chiral Recognition

Chiral Resolution Capability: Enantiomer Separation via HPLC vs. Achiral Analogs

N-Phenylethylimidazole derivatives, including those structurally analogous to 1-(1-phenylethyl)benzimidazole, can be resolved into their constituent enantiomers using a Chiralcel OD-H column under optimized HPLC conditions [1]. This capability stands in contrast to achiral N-substituted benzimidazoles (e.g., 1-phenylbenzimidazole, 1-benzylbenzimidazole), which lack a stereogenic center and thus require no chiral resolution. The ability to isolate pure enantiomers is essential for evaluating enantioselective pharmacological activity, as demonstrated in functional assays where individual enantiomers of related N-phenylethylimidazoles exhibited differential effects on guinea pig ileum and rabbit jejunum preparations [1].

Chiral Chromatography Enantiomeric Resolution Analytical Method Development

Lipophilicity and Boiling Point Differentiation from 1-Phenylbenzimidazole

Predicted physicochemical parameters highlight quantifiable differences between 1-(1-phenylethyl)benzimidazole and the simpler N-aryl analog 1-phenyl-1H-benzimidazole. The target compound exhibits a higher boiling point (386.3 °C vs. 363.0 °C) and a larger molar volume (203.2 cm³ vs. 171.8 cm³) . The ACD/LogP values are similar (3.59 vs. 3.63), indicating comparable lipophilicity, but the presence of the chiral α-methyl group in the target compound provides an additional handle for stereoselective transformations not available with the phenyl analog.

Physicochemical Properties Lipophilicity Thermal Stability

Derivatization Potential: BRD4 Inhibitor Scaffold with IC50 <500 nM

The 1-(1-phenylethyl)benzimidazole core serves as a key substructure in potent BRD4 bromodomain inhibitors. A derivative bearing a 6-bromo-2-methyl-4-nitro substitution pattern (US Patent 10,807,982) exhibits an IC₅₀ value of <500 nM against the human BRD4 protein [1]. While the parent compound 1-(1-phenylethyl)benzimidazole itself is not reported to possess intrinsic BRD4 inhibitory activity, the demonstrated potency of its functionalized analogs underscores its utility as a privileged scaffold for generating biologically active molecules. Achiral benzimidazole scaffolds (e.g., 1-phenylbenzimidazole) lack the chiral α-carbon that can be exploited for enantioselective optimization of target engagement.

Medicinal Chemistry Bromodomain Inhibition Cancer Research

1-(1-Phenylethyl)benzimidazole (CAS 40853-32-5): Evidence-Backed Research and Industrial Application Scenarios


Chiral Ligand Synthesis for Asymmetric Catalysis

The chiral 1-phenylethyl substituent enables the preparation of enantiopure N-heterocyclic carbene (NHC) ligands upon further functionalization. The distinct dihedral angle (81.6°) observed in the solid state [1] may influence the spatial orientation of the carbene donor, potentially affecting enantioselectivity in gold-catalyzed cycloisomerization reactions [2]. Procurement of this compound provides a direct entry to chiral benzimidazolium salts for organometallic catalyst development.

Structure-Based Drug Design and Pharmacophore Elaboration

The compound serves as a validated scaffold for generating BRD4 bromodomain inhibitors, as evidenced by a derivative exhibiting IC₅₀ <500 nM [1]. The chiral center offers an additional dimension for structure-activity relationship (SAR) studies, enabling the evaluation of stereochemistry-dependent target engagement. This is particularly relevant for medicinal chemistry programs targeting epigenetic readers where conformational complementarity is critical.

Analytical Method Development and Chiral Chromatography Standards

The compound's chiral nature makes it suitable for use as a standard in HPLC method development for enantiomeric resolution. Established protocols using Chiralcel OD-H columns for related N-phenylethylimidazoles [1] can be adapted, facilitating the development of enantioselective analytical methods for chiral benzimidazole derivatives in pharmaceutical quality control.

Solid-State Conformational Analysis and Crystallography

The well-characterized single-crystal structure of the (S)-enantiomer, with a dihedral angle of 81.59(4)° and a defined C–H···N hydrogen-bonding network [1], provides a reliable reference for conformational studies of N-substituted benzimidazoles. This is valuable for computational chemists performing molecular docking or molecular dynamics simulations where accurate starting geometries are essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Phenylethyl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.